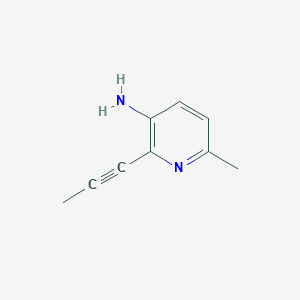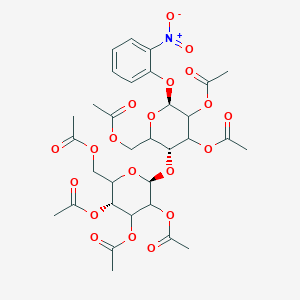
5-(2-Methylphenethyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(2-methylphenethyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-methylphenethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with 2-methylphenethyl isothiocyanate in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-(2-methylphenethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted thiadiazoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mécanisme D'action
The mechanism by which 2-Amino-5-(2-methylphenethyl)-1,3,4-thiadiazole exerts its effects is primarily through interaction with specific molecular targets. The amino group and thiadiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-Amino-1,3,4-thiadiazole: Lacks the 2-methylphenethyl substituent, resulting in different chemical and biological properties.
5-Methyl-2-phenyl-1,3,4-thiadiazole: Similar structure but with a phenyl group instead of a 2-methylphenethyl group.
Uniqueness: 2-Amino-5-(2-methylphenethyl)-1,3,4-thiadiazole is unique due to the presence of the 2-methylphenethyl substituent, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13N3S |
|---|---|
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
5-[2-(2-methylphenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-8-4-2-3-5-9(8)6-7-10-13-14-11(12)15-10/h2-5H,6-7H2,1H3,(H2,12,14) |
Clé InChI |
LFBAJWWNNFECCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CCC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)

![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)

![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)



![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)


